molecular formula C13H28N2 B13248408 {3-[(4-Ethylcyclohexyl)amino]propyl}dimethylamine

{3-[(4-Ethylcyclohexyl)amino]propyl}dimethylamine

Cat. No.: B13248408
M. Wt: 212.37 g/mol
InChI Key: HMBMWYXMYDFIKQ-UHFFFAOYSA-N
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Description

{3-[(4-Ethylcyclohexyl)amino]propyl}dimethylamine is an organic compound with the molecular formula C13H28N2. It is a derivative of cyclohexylamine, featuring an ethyl group on the cyclohexyl ring and a propyl chain attached to a dimethylamine group. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(4-Ethylcyclohexyl)amino]propyl}dimethylamine typically involves the reaction of 4-ethylcyclohexylamine with 3-chloropropyl dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

{3-[(4-Ethylcyclohexyl)amino]propyl}dimethylamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate, and other bases.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

{3-[(4-Ethylcyclohexyl)amino]propyl}dimethylamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {3-[(4-Ethylcyclohexyl)amino]propyl}dimethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler analog without the ethyl and propyl groups.

    N,N-Dimethylcyclohexylamine: Lacks the ethyl and propyl groups but contains the dimethylamine functionality.

    4-Ethylcyclohexylamine: Contains the ethyl group but lacks the propyl and dimethylamine groups.

Uniqueness

{3-[(4-Ethylcyclohexyl)amino]propyl}dimethylamine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C13H28N2

Molecular Weight

212.37 g/mol

IUPAC Name

N-(4-ethylcyclohexyl)-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C13H28N2/c1-4-12-6-8-13(9-7-12)14-10-5-11-15(2)3/h12-14H,4-11H2,1-3H3

InChI Key

HMBMWYXMYDFIKQ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)NCCCN(C)C

Origin of Product

United States

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